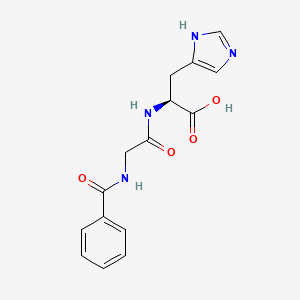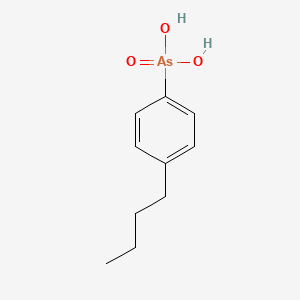
(4-Butylphenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Butylphenyl)arsonic acid is an organoarsenic compound characterized by the presence of a butyl group attached to the para position of a phenyl ring, which is further bonded to an arsonic acid group. This compound belongs to the broader class of arsonic acids, which are defined as oxyacids where a pentavalent arsenic atom is bonded to two hydroxyl groups, a third oxygen atom (with a double bond), and an organic substituent . Arsonic acids are known for their toxicity and potential carcinogenicity, making them significant in various scientific and industrial contexts .
Métodos De Preparación
The synthesis of (4-Butylphenyl)arsonic acid typically involves the Béchamp reaction, which is an electrophilic aromatic substitution reaction. In this process, aniline reacts with arsenic acid to form arsonic acids . The general reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{H}_3\text{AsO}_4 \rightarrow \text{H}_2\text{O}_3\text{AsC}_6\text{H}_4\text{NH}_2 + \text{H}_2\text{O} ] For industrial production, the Bart reaction is also employed, which involves the interaction of a diazonium salt with an inorganic arsenic compound . These methods ensure the efficient production of arsonic acids with high yields.
Análisis De Reacciones Químicas
(4-Butylphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: When exposed to air, especially in the presence of moisture, it can form arsenic(V) oxide.
Reduction: It can be reduced to form arsenic(III) compounds under specific conditions.
Substitution: The arsonic acid group can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen sulfide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-Butylphenyl)arsonic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Butylphenyl)arsonic acid involves its interaction with biological molecules, leading to the disruption of cellular processes. It can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity . The molecular targets include enzymes involved in cellular respiration and DNA synthesis, which are critical for cell survival .
Comparación Con Compuestos Similares
(4-Butylphenyl)arsonic acid can be compared with other arsonic acids such as:
Arsanilic acid: An amino derivative of phenylarsonic acid used in veterinary medicine.
Roxarsone: A nitro-hydroxyphenylarsonic acid used as a feed additive.
The uniqueness of this compound lies in its specific butyl substitution, which can influence its reactivity and biological interactions compared to other arsonic acids.
Propiedades
Número CAS |
67692-29-9 |
|---|---|
Fórmula molecular |
C10H15AsO3 |
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
(4-butylphenyl)arsonic acid |
InChI |
InChI=1S/C10H15AsO3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h5-8H,2-4H2,1H3,(H2,12,13,14) |
Clave InChI |
WRBMTRLHLAIOMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



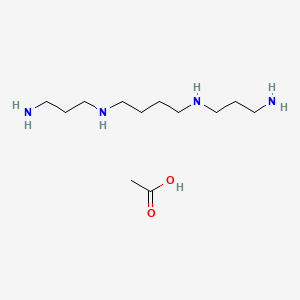
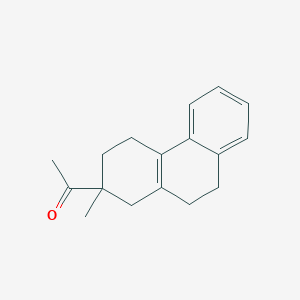
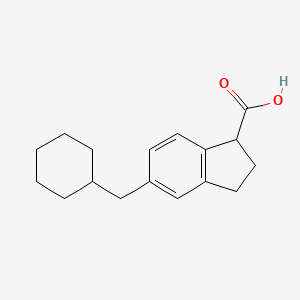
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
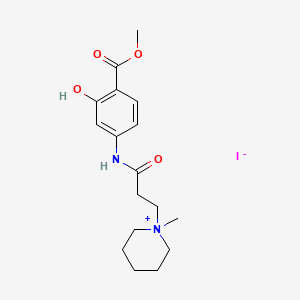
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
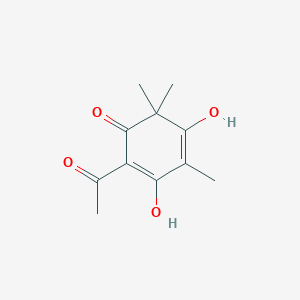
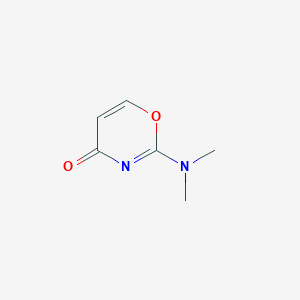
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
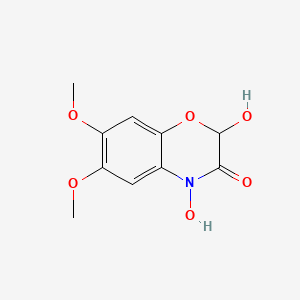
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)
